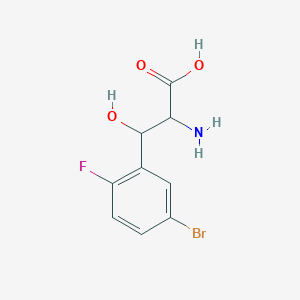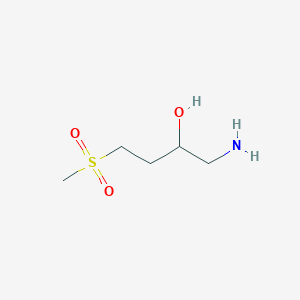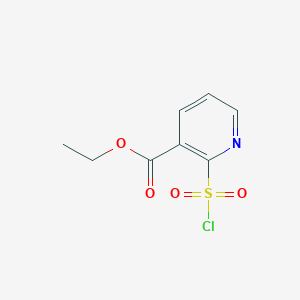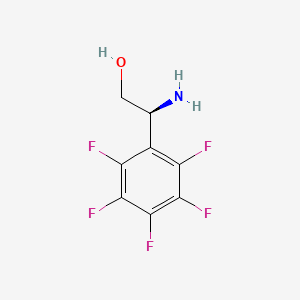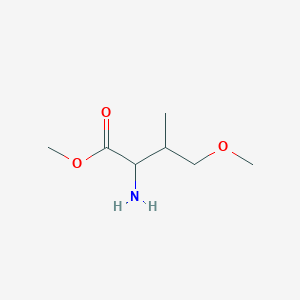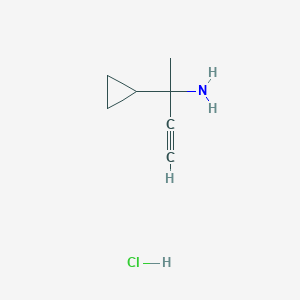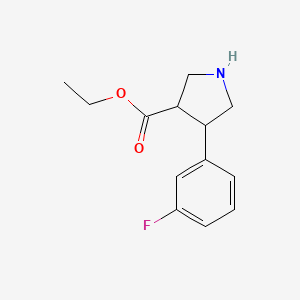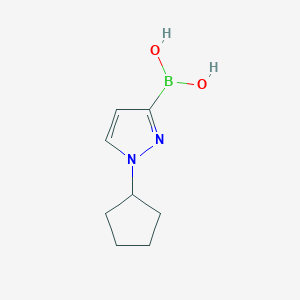
(1-cyclopentyl-1H-pyrazol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopentyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, which is then functionalized with a boronic acid group through a series of reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-boronic acid: This compound has a similar pyrazole ring structure but lacks the cyclopentyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pinacol ester group and is used in similar applications.
Uniqueness: The presence of the cyclopentyl group in (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other boronic acid derivatives. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, providing advantages in specific synthetic applications .
Eigenschaften
Molekularformel |
C8H13BN2O2 |
|---|---|
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
(1-cyclopentylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c12-9(13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7,12-13H,1-4H2 |
InChI-Schlüssel |
MOUMLLPKOAXEIN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NN(C=C1)C2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
